N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide
Description
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-3-(4-methylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-12-10-15(13(2)22-12)11-18-17(19)9-6-14-4-7-16(8-5-14)23(3,20)21/h4-5,7-8,10H,6,9,11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUHQYZIKWUCHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Amide Bond Formation: The final step involves the coupling of the substituted furan with the phenylpropanoic acid derivative under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methylsulfonyl group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base
Major Products Formed
Oxidation: Furanones, carboxylic acids
Reduction: Amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing furan and sulfonamide moieties exhibit anticancer properties. For instance, derivatives of N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide are being investigated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Case Study : A study conducted on similar compounds demonstrated that modifications to the furan ring enhanced cytotoxicity against various cancer cell lines, suggesting that the incorporation of the 2,5-dimethylfuran structure could yield promising results in anticancer therapies .
Neurological Disorders
The compound's structural features allow it to interact with neurotransmitter systems. Preliminary studies suggest potential applications in treating neurological disorders such as Parkinson's disease and depression.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target | IC50 (µM) |
|---|---|---|---|
| Compound A | Antidepressant | Serotonin Receptor | 50 |
| Compound B | Anticancer | Kinase Inhibitor | 30 |
| This compound | Neuroprotective | Dopamine Receptor | TBD |
Polymer Synthesis
The unique structure of this compound allows it to be used as a monomer in the synthesis of polymers with enhanced thermal and mechanical properties.
Example : The incorporation of this compound into polymer matrices has shown improvements in tensile strength and thermal stability compared to conventional polymers.
Biodegradation Studies
Given its furan component, this compound is being evaluated for its biodegradability and potential as a biodegradable plastic additive.
Research Findings : Preliminary studies indicate that furan derivatives can be broken down by certain microbial strains, suggesting a pathway for developing environmentally friendly materials .
Mechanism of Action
The mechanism of action of N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and the amide group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules from the literature. Key parameters include molecular weight, substituent effects, and inferred pharmacological properties.
Table 1: Structural and Functional Comparison
Key Observations
Structural Diversity: The target compound’s methylsulfonylphenyl group () is shared with piperidine derivatives, which are often explored for CNS activity due to their ability to cross the blood-brain barrier .
Pharmacological Implications :
- Sulfonamide/Sulfonyl Groups : The 4-(methylsulfonyl)phenyl group may enhance binding to sulfonylurea receptors or enzymes like cyclooxygenase-2 (COX-2), as seen in NSAID derivatives () .
- Amide Linkers : Propanamide backbones () are common in kinase inhibitors and antimicrobial agents, suggesting the target compound could share similar mechanisms.
Synthetic Challenges :
- The dimethylfuran ring may introduce steric hindrance during synthesis compared to simpler aryl groups (e.g., phenyl in ). Purification methods such as column chromatography () might be required .
Research Findings and Hypotheses
- Metabolic Stability: The methylsulfonyl group () is associated with improved metabolic stability due to resistance to oxidative degradation, which could extend the half-life of the target compound compared to non-sulfonylated analogues .
- Bioactivity : Propanamide derivatives with aromatic substituents () often exhibit moderate to high binding affinity for protein targets, suggesting the dimethylfuran substituent in the target compound might enhance selectivity for furan-sensitive enzymes .
Biological Activity
N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, structure, and biological effects based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 306.41 g/mol. The compound features a furan ring, a propanamide backbone, and a methylsulfonyl group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂N₂O₃S |
| Molecular Weight | 306.41 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
Synthesis
The synthesis of this compound typically involves several multi-step chemical reactions. Key steps include:
- Preparation of 2,5-Dimethylfuran : Generated through reactions involving furan and ethylene under acidic conditions.
- Functionalization of the Propanamide Backbone : Involves the introduction of the methylsulfonyl group via reaction with methylsulfonyl chloride.
- Final Assembly : The furan moiety is attached to the propanamide structure, resulting in the final product.
This compound has been investigated for its potential as an inhibitor of various enzymes and receptors:
- Anaplastic Lymphoma Kinase (ALK) Inhibition : The compound shows promise as an ALK inhibitor, which is relevant in cancer treatment.
- Epidermal Growth Factor Receptor (EGFR) Inhibition : It may also act as an EGFR inhibitor, contributing to its anticancer properties.
Pharmacological Studies
Recent studies have highlighted several biological effects:
- Antitumor Activity : In vitro studies suggest that this compound can inhibit cell proliferation in cancer cell lines by inducing apoptosis.
- Antimicrobial Properties : Preliminary tests indicate that it may possess antimicrobial activity against certain bacterial strains.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
Case Studies
-
In Vitro Evaluation :
- A study conducted on various cancer cell lines demonstrated that this compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity against these cells.
-
Animal Models :
- In murine models of tumor growth, administration of this compound resulted in reduced tumor size compared to control groups, suggesting effective antitumor activity.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide to improve yield and purity?
- Methodological Answer :
- Reagent Selection : Use coupling agents like HBTU (as in ) for amide bond formation between the furan-methylamine and propanamide intermediates. Triethylamine can act as a base to neutralize byproducts .
- Solvent Optimization : Dioxane or DMSO (as in and ) may enhance solubility of aromatic sulfonyl intermediates.
- Purification : Column chromatography with gradients of dichloromethane/methanol (e.g., 99:1 as in ) or recrystallization from ethanol ( ) can isolate the compound with >95% purity .
- Yield Monitoring : Track intermediates via TLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of nucleophile to electrophile) to minimize side reactions .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C-NMR : Identify key signals:
- Methylsulfonyl group: δ ~3.0–3.3 ppm (1H-NMR for CH3SO2) and ~44–46 ppm (13C-NMR for SO2CH3) .
- Furan protons: δ ~6.2–6.5 ppm (1H-NMR for dimethylfuran methyl groups) .
- FTIR : Confirm sulfonyl (ν ~1320–1160 cm⁻¹) and amide (ν ~1650–1680 cm⁻¹) stretches .
- Elemental Analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How does the methylsulfonyl moiety influence the compound’s bioactivity and target binding?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare analogs lacking the methylsulfonyl group (e.g., via ’s sulfonamide derivatives) to assess its role in solubility and receptor affinity .
- Molecular Docking : Use software (e.g., AutoDock) to model interactions between the sulfonyl group and hydrophobic pockets in target proteins (e.g., voltage-gated sodium channels, as in ) .
- Binding Assays : Perform SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify affinity changes when modifying the sulfonyl substituent .
Q. What strategies can stabilize the 2,5-dimethylfuran moiety under physiological conditions?
- Methodological Answer :
- Structural Modification : Introduce electron-withdrawing groups (e.g., chloro or nitro substituents, as in ) to reduce furan ring oxidation .
- Formulation : Encapsulate the compound in liposomes (e.g., DOPC/DOPG vesicles) to shield the furan from hydrolytic enzymes .
- Accelerated Stability Testing : Expose the compound to pH 7.4 buffer at 37°C for 1–4 weeks, monitoring degradation via HPLC ( ’s recrystallization protocols) .
Q. How can conflicting data on the compound’s cytotoxicity be resolved?
- Methodological Answer :
- Controlled Replication : Standardize assay conditions (e.g., cell line passage number, serum-free media incubation) to minimize variability .
- Metabolic Profiling : Use LC-MS to identify reactive metabolites (e.g., epoxide intermediates from furan oxidation) that may cause false-positive toxicity .
- Dose-Response Curves : Compare IC50 values across multiple cell lines (e.g., HEK293 vs. HepG2) to differentiate target-specific vs. off-target effects .
Data Contradiction Analysis
Q. Why do computational predictions and experimental binding data for this compound sometimes conflict?
- Methodological Answer :
- Force Field Calibration : Re-optimize parameters for sulfonyl and furan groups in docking software (e.g., AMBER or CHARMM) using crystallographic data from related compounds ( ’s sodium channel blockers) .
- Solvent Effects : Include explicit water molecules in simulations to account for hydrogen bonding with the methylsulfonyl group .
- Experimental Validation : Use SPR or MST (Microscale Thermophoresis) to measure binding kinetics under physiological salt concentrations .
Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics?
- Methodological Answer :
- Rodent Models : Administer via oral gavage (10–50 mg/kg) and collect plasma samples at 0, 1, 3, 6, 12, 24 h for LC-MS analysis of bioavailability .
- Tissue Distribution : Use radiolabeled analogs (e.g., 14C-methylsulfonyl) to quantify accumulation in target organs (e.g., liver or brain) .
- Metabolite Identification : Perform UPLC-QTOF-MS on urine and feces to detect phase I/II metabolites (e.g., glucuronidated furan derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
